molecular formula C7H13N3O B1532864 1-(4-amino-1H-pyrazol-1-yl)-2-methylpropan-2-ol CAS No. 1206640-59-6

1-(4-amino-1H-pyrazol-1-yl)-2-methylpropan-2-ol

Cat. No.: B1532864
CAS No.: 1206640-59-6
M. Wt: 155.2 g/mol
InChI Key: WJLKJRCGDXKJDQ-UHFFFAOYSA-N
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Description

1-(4-amino-1H-pyrazol-1-yl)-2-methylpropan-2-ol is a chemical compound that features a pyrazole ring substituted with an amino group and a hydroxyl group on a methylpropanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-amino-1H-pyrazol-1-yl)-2-methylpropan-2-ol typically involves the reaction of 4-amino-1H-pyrazole with 2-methylpropan-2-ol under controlled conditions. The reaction may be catalyzed by acids or bases to facilitate the formation of the desired product. The process involves heating the reactants to a specific temperature and maintaining the reaction for a set period to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction parameters and improved yields. The use of high-purity starting materials and optimized reaction conditions ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(4-amino-1H-pyrazol-1-yl)-2-methylpropan-2-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form a primary amine.

    Substitution: The hydrogen atoms on the pyrazole ring can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Halogenating agents or organometallic reagents can be used to introduce new functional groups onto the pyrazole ring.

Major Products Formed:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary amines.

    Substitution: Formation of various substituted pyrazole derivatives.

Scientific Research Applications

1-(4-amino-1H-pyrazol-1-yl)-2-methylpropan-2-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as an enzyme inhibitor or receptor modulator.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.

Comparison with Similar Compounds

  • 1-(4-amino-1H-pyrazol-1-yl)ethan-1-ol
  • 1-(4-amino-1H-pyrazol-1-yl)butan-2-ol
  • 1-(4-amino-1H-pyrazol-1-yl)pentan-2-ol

Comparison: 1-(4-amino-1H-pyrazol-1-yl)-2-methylpropan-2-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, this compound may exhibit different reactivity and potency in various applications, making it a valuable molecule for further research and development.

Biological Activity

1-(4-amino-1H-pyrazol-1-yl)-2-methylpropan-2-ol, also known as a pyrazole derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound, with a molecular formula of C7H13N3O and a CAS number of 1206640-59-6, is characterized by its unique structure that incorporates a pyrazole ring, which is known for a broad spectrum of biological activities.

Overview of Pyrazole Derivatives

Pyrazole compounds have been extensively studied for their biological properties, including anti-inflammatory, analgesic, antipyretic, and anticancer activities. The structure of pyrazoles allows for diverse interactions with biological targets, making them valuable in drug design .

Anticancer Activity

Recent studies have indicated that certain pyrazole derivatives exhibit significant anticancer properties. For instance, compounds structurally similar to this compound have been shown to inhibit the growth of cancer cells by targeting specific pathways involved in cell proliferation and apoptosis .

Case Study: Inhibition of TGF-βR1

A notable application of pyrazole derivatives is their role as inhibitors of TGF-βR1, a receptor implicated in cancer progression and fibrosis. Research has demonstrated that these compounds can effectively inhibit TGF-β signaling pathways, leading to reduced tumor growth in preclinical models .

Anti-inflammatory Activity

Pyrazole derivatives are also recognized for their anti-inflammatory effects. Studies have shown that they can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. The inhibition of COX enzymes by pyrazoles can lead to decreased production of pro-inflammatory mediators .

Pharmacological Studies

A review of recent pharmacological studies highlights the potential of this compound in various therapeutic areas:

Activity Mechanism Reference
AnticancerInhibition of TGF-βR1
Anti-inflammatoryCOX inhibition
AnalgesicModulation of pain pathways

Toxicity and Safety Profile

While the biological activities are promising, it is essential to assess the toxicity and safety profile of this compound. Preliminary studies suggest that like many pyrazole derivatives, it may exhibit cytotoxic effects at high concentrations. Further toxicological assessments are necessary to establish safe dosage levels for potential therapeutic use.

Properties

IUPAC Name

1-(4-aminopyrazol-1-yl)-2-methylpropan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3O/c1-7(2,11)5-10-4-6(8)3-9-10/h3-4,11H,5,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJLKJRCGDXKJDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CN1C=C(C=N1)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1206640-59-6
Record name 1-(4-amino-1H-pyrazol-1-yl)-2-methylpropan-2-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A stirred suspension mixture of 2-methyl-1-(4-nitro-1H-pyrazol-1-yl)propan-2-ol (2.0 g, 10.8 mmol) and 10% Pd/C (0.2 g, 0.1 w/w) in MeOH (20 mL) was exposed to 1 atm H2 at RT overnight. The reaction mixture was filtered through a pad of celite. The filtrate was concentrated under reduced pressure to give 1-(4-amino-1H-pyrazol-1-yl)-2-methylpropan-2-ol as a yellow oil (1.9 g, 99%), which was used for the next step without further purification. MS (ES+) C7H13N3O requires: 155, found: 156 [M+H]+.
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0.2 g
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

2-methyl-1-(4-nitro-1H-pyrazol-1-yl)propan-2-ol (2.0 g, 10.8 mmol) was dissolved in MeOH (50 mL) and 10% Pd/C (240 mg) was added. A hydrogen balloon was fitted over the reaction and the reaction was allowed to stir at rt for 16 hrs. The reaction was checked using the polar APCI method and LCMS showed 70% complete with 30% starting material remaining. Another 200 mg of 10% Pd/C was added and the balloon was re-charged with fresh hydrogen. After 4 hrs, the reaction was complete. The reaction was filtered through Celite, washing with MeOH (three×50 mL) and the combined filtrate was concentrated to dryness. Purification was accomplished via flash chromatography eluting with gradient of 3%-20% MeOH in DCM. The pure fractions were pooled and concentrated to afford the title compound (1.4 g, 84% yield) as a purple solid. 1H NMR (400 MHz, chloroform-d) δ ppm 1.14 (s, 6H), 3.92 (s, 2H), 7.04 (s, 1H), 7.19 (s, 1H); m/z (APCI+) for C7H13N3O 156.0 (M+H)+.
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
240 mg
Type
catalyst
Reaction Step Four
Name
Quantity
200 mg
Type
catalyst
Reaction Step Five
Yield
84%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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